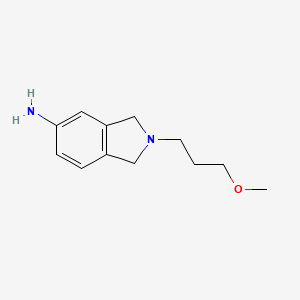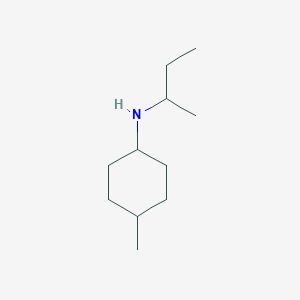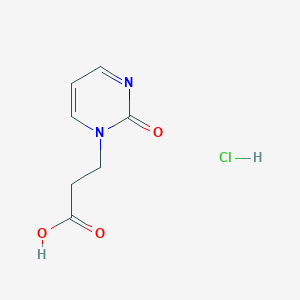
5-(1-Chloroethyl)-1,2,3-trimethoxybenzene
Descripción general
Descripción
The compound “5-(1-Chloroethyl)-1,2,3-trimethoxybenzene” is a chlorinated derivative of a methoxybenzene compound . Methoxybenzenes are aromatic compounds where one or more hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3). The presence of the chloroethyl group suggests that this compound might be used as an intermediate in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chloroethyl groups are often introduced into molecules through nucleophilic substitution reactions . In such reactions, a molecule with a leaving group (such as a halogen) is attacked by a nucleophile, which replaces the leaving group .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with methoxy groups at the 1st, 2nd, and 3rd positions, and a chloroethyl group at the 5th position . The exact spatial configuration would depend on the specific synthesis conditions.Aplicaciones Científicas De Investigación
Selective N-Dealkylation of Tertiary Amines
In pharmaceutical research, “5-(1-Chloroethyl)-1,2,3-trimethoxybenzene” is utilized as a reagent for the selective N-dealkylation of tertiary amines. This process is crucial for modifying the chemical structure of compounds to enhance their pharmacological properties or to create new derivatives for further testing .
Preparation of Alkyl 1-Chloroethyl Carbonates
This compound serves as a reactant in synthesizing alkyl 1-chloroethyl carbonates. These carbonates are valuable intermediates in organic synthesis, often used to modify or protect functional groups during complex chemical reactions .
Capillary Electrophoresis in Drug Testing
The compound has applications in analytical chemistry, particularly in capillary electrophoresis. It’s used for N-demethylation reactions in the determination of multiple drugs of abuse in biological fluids. This application is vital for forensic and clinical toxicology .
Catalyst for Chemoselective Desilylation
“5-(1-Chloroethyl)-1,2,3-trimethoxybenzene” acts as a catalyst for the chemoselective desilylation of silyl-protected alcohols. This is an essential step in the synthesis of various pharmaceuticals and fine chemicals, where protecting groups need to be removed without affecting other sensitive functional groups .
Cleavage of Benzhydryl Protecting Groups
The compound is also employed in the cleavage of benzhydryl protecting groups from amines. This application is particularly useful in peptide synthesis, where protecting groups are used to prevent unwanted side reactions .
Host–Guest Cocrystallization
In materials science, it is used in host–guest cocrystallization processes to facilitate the structure determination of liquid organic molecules. This application is crucial for understanding the molecular structure and properties of organic compounds .
Synthesis of Liquid Crystals
Due to its unique structure, “5-(1-Chloroethyl)-1,2,3-trimethoxybenzene” can be used in the synthesis of liquid crystals. These materials are essential for display technologies, such as those used in LCD screens .
Organic Photovoltaic Cells
Lastly, this compound may find applications in the development of organic photovoltaic cells. Its chemical structure could be utilized in creating organic semiconductors, which are key components in converting light into electricity .
Propiedades
IUPAC Name |
5-(1-chloroethyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZIPPGEVQGLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-1,2,3-trimethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1461386.png)
amine](/img/structure/B1461388.png)


![[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1461392.png)
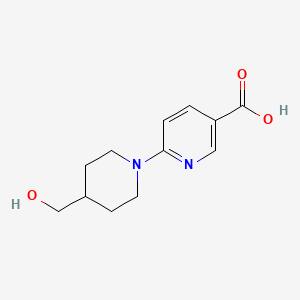

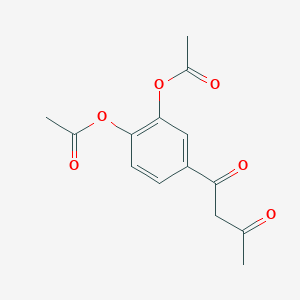
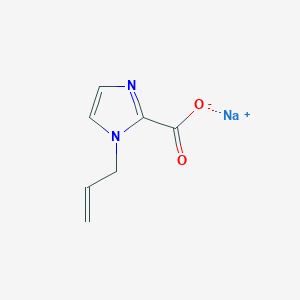
![N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1461401.png)
amine](/img/structure/B1461402.png)
